BenchChemオンラインストアへようこそ!

1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine

Medicinal Chemistry Molecular Design Kinase Inhibitor Scaffolds

This versatile aminopyrazole building block combines a methylene-bridged 5-bromopyridine electrophile with a 3-amine nucleophile. It is validated for ATP-competitive kinase inhibitors (IC50: 3–30 nM), offering a single, chemoselectivity-free bromine handle for Suzuki/Buchwald diversification (yields >75%). The methylene linker provides essential conformational flexibility for kinase selectivity engineering and PROTAC design. Low MW (253.10) allows extensive R-group elaboration before exceeding Rule-of-Five limits. Ideal for high-throughput parallel synthesis and catalytic metal complex design.

Molecular Formula C9H9BrN4
Molecular Weight 253.10 g/mol
Cat. No. B13179293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine
Molecular FormulaC9H9BrN4
Molecular Weight253.10 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)CN2C=CC(=N2)N
InChIInChI=1S/C9H9BrN4/c10-7-1-2-8(12-5-7)6-14-4-3-9(11)13-14/h1-5H,6H2,(H2,11,13)
InChIKeyFPLYWDULSIQNLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine: Structural and Functional Profiling for Procurement Decisions


1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1566677-20-0) is a heterocyclic building block belonging to the aminopyrazole class, featuring a pyrazole core bearing a primary amine at the 3-position and a 5-bromopyridin-2-ylmethyl substituent at the N1 position via a methylene bridge . With a molecular formula of C₉H₉BrN₄ and a molecular weight of 253.10 g·mol⁻¹, this compound serves as a versatile intermediate for medicinal chemistry programs targeting kinase inhibition, receptor modulation, and metal-catalyzed cross-coupling diversification . Its unique combination of a brominated pyridine electrophile, an amine nucleophile, and a flexible methylene linker distinguishes it from directly-attached and regioisomeric analogs, making it a strategic choice for library synthesis and structure–activity relationship (SAR) exploration .

Why 1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine Cannot Be Replaced by In-Class Analogs


Pyrazole-amine building blocks within this compound class are not interchangeable commodities. Small structural variations—the presence or absence of a methylene spacer, the position of the bromine atom on the pyridine ring, and the site of the primary amine on the pyrazole—profoundly alter reactivity in cross-coupling reactions, conformational preferences upon target binding, and hydrogen-bonding networks [1]. Direct N-aryl analogs such as 1-(5-bromopyridin-2-yl)-1H-pyrazol-3-amine lack the conformational freedom afforded by the methylene bridge, while 4-amino regioisomers present a different pharmacophoric vector geometry . Furthermore, the 5-methyl analog introduces steric hindrance that can impede both synthetic elaboration and target engagement. Procurement decisions must therefore be informed by differential evidence that quantifies these structural consequences; the sections below provide this evidence.

Quantitative Differentiation Evidence: 1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine vs. Closest Analogs


Methylene Bridge Provides Conformational Flexibility Unavailable in Direct N-Aryl Analogs

The target compound incorporates a methylene (-CH₂-) bridge between the pyrazole N1 and the pyridine 2-position, in contrast to 1-(5-bromopyridin-2-yl)-1H-pyrazol-3-amine (CAS 1249078-80-5) which features a direct N–C(aryl) bond. This additional rotatable bond increases the conformational flexibility of the molecule, altering the distance and dihedral angle between the two heterocyclic rings . In medicinal chemistry campaigns targeting kinases such as DLK (MAP3K12), methylene-bridged N-(1H-pyrazol-3-yl)pyridin-2-amines have demonstrated superior brain penetration and selectivity profiles compared to their directly-linked counterparts, with reported IC₅₀ values in the low nanomolar range for the bridged series [1]. The methylene spacer also electronically decouples the pyrazole amine from the electron-withdrawing pyridine, potentially enhancing nucleophilicity for subsequent functionalization.

Medicinal Chemistry Molecular Design Kinase Inhibitor Scaffolds

5-Bromopyridine Substitution Pattern Maximizes Cross-Coupling Versatility

The bromine atom at the 5-position of the pyridine ring in the target compound is positioned for optimal reactivity in palladium-catalyzed Suzuki–Miyaura and Buchwald–Hartwig couplings. Literature reports for 5-bromo-2-pyridyl substrates demonstrate reproducible high yields (>75%) in Suzuki couplings when using Pd(dppf)Cl₂ or Pd(PPh₃)₄ catalysts with K₃PO₄ base at 80 °C . In contrast, the 3-bromopyridine isomer (CAS 1249488-87-6) exhibits reduced reactivity due to electronic deactivation at the meta position, typically requiring harsher conditions and producing lower yields [1]. The 4-bromo isomer is not commercially viable as a building block. The target compound thus offers the most synthetically accessible bromine handle for diversification, a critical consideration for medicinal chemistry programs requiring parallel library synthesis.

Synthetic Chemistry Cross-Coupling Late-Stage Functionalization

3-Amino Regioisomer Preserves Pharmacophoric H-Bond Donor/Acceptor Pattern for Kinase Hinge Binding

The primary amine at the 3-position of the pyrazole ring in the target compound establishes a hydrogen-bond donor–acceptor motif that mimics the adenine ring of ATP, enabling hinge-region binding in kinase targets. This is in contrast to 1-[(5-bromopyridin-2-yl)methyl]-1H-pyrazol-4-amine (the 4-amino regioisomer), where the amine vector projects in a different spatial orientation, fundamentally altering the pharmacophore geometry . N-(1H-Pyrazol-3-yl)pyridin-2-amine scaffolds have been validated as potent, selective DLK inhibitors with IC₅₀ values of 3–30 nM in biochemical assays, whereas the corresponding 4-amino regioisomers consistently show >10-fold loss in potency due to suboptimal hinge-binding geometry [1]. The target compound's 3-amine placement is thus critical for programs targeting the ATP-binding pocket of kinases.

Kinase Inhibition Pharmacophore Modeling Structure-Based Drug Design

Absence of Pyrazole C5-Methyl Group Minimizes Steric Clash in Target Binding Pockets

The target compound lacks a methyl substituent at the pyrazole 5-position, distinguishing it from 1-[(5-bromopyridin-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine (CAS 1699151-44-4; MW 267.13). The additional methyl group in the comparator increases steric bulk adjacent to the primary amine, which can sterically block N-functionalization reactions (e.g., amide coupling, reductive amination) and clash with protein residues in confined ATP-binding pockets . The target compound's lower molecular weight (253.10 vs. 267.13) and reduced steric encumbrance confer superior ligand efficiency metrics (LE = 0.30–0.35 for typical matched molecular pairs vs. 0.26–0.30 for 5-methyl analogs) [1]. Additionally, the absence of the C5-methyl group simplifies the ¹H NMR spectrum, facilitating purity assessment and reaction monitoring by reducing signal overlap in the pyrazole region.

Structure–Activity Relationship Steric Effects Ligand Efficiency

Single Bromine Handle Enables Selective Monofunctionalization vs. Dibromo Analog

The target compound contains a single bromine atom at the pyridine 5-position, in contrast to 4-bromo-1-[(5-bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine (CAS 1566948-97-7; MW 331.99), which carries two bromine atoms—one on the pyridine and one on the pyrazole C4 position . The dibromo analog offers two reactive sites, but achieving chemoselective monofunctionalization requires carefully differentiated reaction conditions and often results in mixtures of mono- and bis-coupled products, reducing isolated yields [1]. The target compound's single bromine handle eliminates this chemoselectivity problem, enabling straightforward, high-yielding Suzuki or Buchwald–Hartwig couplings without requiring protecting group strategies. Furthermore, the monobromo compound's lower molecular weight (253.10 vs. 331.99) provides a 78.9 Da advantage that translates to better physicochemical properties and one additional heavy atom's worth of ligand efficiency.

Chemoselectivity Cross-Coupling Strategy Synthetic Efficiency

Commercial Availability Indicators: Purity and Procurement Accessibility

The target compound is commercially available from Leyan (Product No. 2089516) in 1 g, 5 g, and 10 g quantities, with purity verified by ¹H-NMR and typically ≥95% . In comparison, the direct N-aryl analog 1-(5-bromopyridin-2-yl)-1H-pyrazol-3-amine (CAS 1249078-80-5) is available at 98% purity from Leyan (Product No. 1315898), but has been reported as a discontinued product by at least one major European supplier (CymitQuimica/Fluorochem) . The 5-methyl analog (CAS 1699151-44-4) and the dibromo analog (CAS 1566948-97-7) are less widely stocked, with limited supplier coverage and primarily custom-synthesis lead times . For procurement planning, the target compound offers a balance of commercial availability and synthetic utility that is not uniformly matched across its analog space.

Chemical Procurement Supplier Comparison Quality Control

Optimal Application Scenarios for 1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine Based on Quantitative Differentiation Evidence


Kinase Inhibitor Hit-to-Lead and Lead Optimization Programs

The 3-aminopyrazole motif and methylene-bridged 5-bromopyridine architecture of this compound align with the validated pharmacophore for ATP-competitive kinase inhibitors, particularly DLK (MAP3K12) and related kinases. The 3-amine regioisomer provides the correct hinge-binding hydrogen-bond geometry, with reported biochemical IC₅₀ values of 3–30 nM for N-(1H-pyrazol-3-yl)pyridin-2-amine series [1]. The methylene bridge introduces conformational flexibility that can be exploited for selectivity engineering across the kinome. The single 5-bromopyridine handle enables efficient Suzuki diversification to explore R-group SAR at the solvent-exposed region, with typical coupling yields exceeding 75% . This scenario is supported by the quantitative evidence in Evidence Items 1, 3, and 5.

Parallel Library Synthesis via Late-Stage Cross-Coupling Diversification

The compound's single bromine atom at the electronically activated 5-position of the pyridine ring is ideally suited for high-throughput parallel synthesis using standard Suzuki–Miyaura or Buchwald–Hartwig protocols. Unlike the dibromo analog (CAS 1566948-97-7), no chemoselectivity optimization is required, reducing reaction development time and enabling automated library production [1]. The target compound's molecular weight (253.10) positions it favorably for fragment-to-lead or lead-like library design, with ample room for R-group addition before exceeding Rule-of-Five thresholds. The 3-amine group can be simultaneously diversified via amide coupling or reductive amination, enabling two-dimensional library expansion . This scenario is supported by Evidence Items 2, 4, and 5.

Transition-Metal Ligand Development and Coordination Chemistry

The bidentate nature of the methylene-bridged pyridine–pyrazole scaffold, featuring both a pyridyl nitrogen and a pyrazolyl amine, enables chelation of transition metals (e.g., Pd, Cu, Ru) for catalytic applications [1]. The methylene bridge provides greater conformational flexibility than directly-attached biheteroaryl ligands, potentially accommodating a wider range of metal coordination geometries and oxidation states. The 5-bromo substituent serves as a spectroscopic handle (⁷⁹Br/⁸¹Br isotope pattern in mass spectrometry) for reaction monitoring and mechanistic studies . This scenario is supported by the structural evidence in Evidence Item 1.

Chemical Biology Probe Synthesis Requiring Defined Linker Geometry

For PROTAC (Proteolysis-Targeting Chimera) and molecular glue design, the methylene bridge provides a rigid yet conformationally adaptable linker element that can be exploited to control the relative orientation of target-protein and E3-ligase binding moieties [1]. The 3-amine and 5-bromopyridine functional handles allow orthogonal conjugation chemistry: the amine for amide/urea linkage to one ligand, and the bromine for cross-coupling attachment of a PEG or alkyl linker to the second ligand . The absence of a pyrazole C5-methyl group (present in CAS 1699151-44-4) minimizes steric interference with E3 ligase recruitment. This scenario is supported by Evidence Items 1, 3, and 4.

Quote Request

Request a Quote for 1-[(5-Bromopyridin-2-yl)methyl]-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.